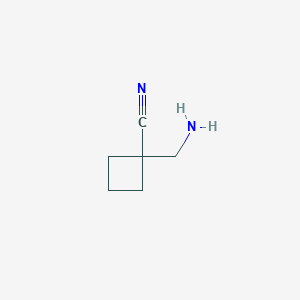

1-(Aminomethyl)cyclobutanecarbonitrile

Description

BenchChem offers high-quality 1-(Aminomethyl)cyclobutanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)cyclobutanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(aminomethyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-4-6(5-8)2-1-3-6/h1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBWHAAQVVWZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501283169 | |

| Record name | 1-(Aminomethyl)cyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445950-93-5 | |

| Record name | 1-(Aminomethyl)cyclobutanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445950-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Aminomethyl)cyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)cyclobutane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Aminomethyl)cyclobutanecarbonitrile CAS number and molecular formula

Topic: 1-(Aminomethyl)cyclobutanecarbonitrile Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

A Critical Building Block for Conformationally Restricted Pharmacophores

Executive Summary

In the modern era of "escaping from flatland," medicinal chemistry has pivoted toward sp³-rich scaffolds to improve solubility, metabolic stability, and target selectivity. 1-(Aminomethyl)cyclobutanecarbonitrile (CAS: 1445950-93-5 ) represents a high-value building block in this domain. It serves as a geminally disubstituted cyclobutane core, offering a unique vector arrangement that restricts the conformational freedom of attached pharmacophores. This guide details the physicochemical identity, robust synthetic pathways, and strategic applications of this compound in drug discovery.

Compound Identity & Physicochemical Profile

| Property | Data |

| Chemical Name | 1-(Aminomethyl)cyclobutanecarbonitrile |

| CAS Number | 1445950-93-5 |

| Molecular Formula | C₆H₁₀N₂ |

| Molecular Weight | 110.16 g/mol |

| SMILES | N#CC1(CN)CCCC1 |

| InChI Key | UEBWHAAQVVWZAU-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow oil (typically) |

| Predicted pKa | ~9.5 (Primary amine) |

| LogP | ~0.2 (Estimated) |

Structural Insight: The molecule features a gem-disubstitution pattern on the cyclobutane ring. The nitrile group (-CN) provides a linear, electron-withdrawing handle, while the aminomethyl group (-CH₂NH₂) offers a flexible yet anchored nucleophilic site. This arrangement creates a "V-shaped" vector that is distinct from the parallel vectors of cyclohexane analogs or the planar vectors of aromatic systems.

Strategic Applications in Medicinal Chemistry

Bioisosterism and Conformational Restriction

1-(Aminomethyl)cyclobutanecarbonitrile is frequently employed as a bioisostere for:

-

Gem-dimethyl groups: Replacing a gem-dimethyl moiety with a cyclobutane ring often improves metabolic stability by removing readily oxidizable methyl hydrogens while maintaining steric bulk.

-

Cyclohexane analogs: The cyclobutane ring puckers (butterfly conformation) differently than the chair-form cyclohexane, altering the exit vectors of substituents and potentially accessing novel binding pockets.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (110.16 Da) and high ligand efficiency potential, this scaffold is an ideal fragment. The nitrile can be hydrolyzed to an amide or acid, or reduced to an amine, while the primary amine can be derivatized into sulfonamides, ureas, or amides.

Synthetic Pathways & Experimental Protocols

The synthesis of 1-(aminomethyl)cyclobutanecarbonitrile is non-trivial due to the need to differentiate between the two potential nitrogen-containing functional groups. The most robust route avoids the direct mono-reduction of 1,1-cyclobutanedicarbonitrile (which is difficult to control) and instead utilizes an orthogonal protection strategy via an ester intermediate.

Validated Synthetic Route

The preferred pathway starts from commercially available ethyl cyanoacetate and proceeds through a cyclization-reduction-activation sequence.

Caption: Stepwise synthesis of 1-(aminomethyl)cyclobutanecarbonitrile ensuring chemoselectivity between nitrile and ester moieties.

Detailed Experimental Protocol

Step 1: Cyclization to Ethyl 1-cyanocyclobutanecarboxylate

-

Reagents: Ethyl cyanoacetate (1.0 eq), 1,3-dibromopropane (1.1 eq), K₂CO₃ (2.5 eq), DMSO or DMF.

-

Procedure: To a suspension of K₂CO₃ in DMSO, add ethyl cyanoacetate and 1,3-dibromopropane dropwise. Stir at ambient temperature (exothermic reaction) for 12–16 hours. Quench with water and extract with diethyl ether.

-

Key Insight: Control the temperature to prevent polymerization of the alkyl halide.

Step 2: Selective Reduction (The Critical Step)

-

Objective: Reduce the ester to a primary alcohol without affecting the nitrile.

-

Reagents: LiBH₄ (2.0 eq) in THF OR NaBH₄ (2.0 eq) + LiCl (2.0 eq) in EtOH/THF.

-

Procedure:

-

Dissolve the ester intermediate in anhydrous THF.

-

Cool to 0°C. Add LiBH₄ portion-wise (gas evolution).

-

Allow to warm to room temperature and stir for 4 hours.

-

Self-Validating Check: Monitor by TLC/LCMS. The nitrile peak (~2240 cm⁻¹) must remain in the IR spectrum. If the nitrile is reduced, the product will be a diamine (over-reduction).

-

Quench carefully with saturated NH₄Cl (hydrogen gas evolution).

-

Step 3: Functional Group Interconversion (Alcohol → Amine)

-

Activation: Treat the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in DCM to form the mesylate.

-

Displacement: React the crude mesylate with Sodium Azide (NaN₃) in DMF at 60°C to form 1-(azidomethyl)cyclobutanecarbonitrile .

-

Reduction:

-

Method A (Staudinger): Treat azide with Triphenylphosphine (PPh₃) in THF/Water. This is highly chemoselective and will not reduce the nitrile.

-

Method B (Hydrogenation): Pd/C + H₂. Warning: This carries a high risk of reducing the nitrile to a secondary amine or removing it entirely. Method A is recommended.

-

Safety & Handling (SDS Summary)

| Hazard Class | H-Codes | Precautions |

| Acute Toxicity (Oral) | H301/H302 | Toxic if swallowed. Nitriles can metabolize to cyanide in vivo. |

| Skin/Eye Irritation | H315, H319 | Wear nitrile gloves and safety goggles. |

| Chemical Compatibility | -- | Incompatible with strong oxidizers and strong acids (hydrolysis risk). |

Critical Handling Note: When performing the azide displacement (Step 3), ensure the reaction mixture is not acidified, as this could generate hydrazoic acid (HN₃), which is explosive and toxic. Maintain basic or neutral conditions.

References

-

Benchchem. 1-(Aminomethyl)cyclobutanecarbonitrile Product Entry & Synthesis Overview. Retrieved from

-

PubChem. 1-(Hydroxymethyl)cyclobutane-1-carbonitrile (Intermediate). CID 56760835. Retrieved from

-

ChemicalBook. Synthesis of 1-(aminomethyl)cyclopentanol (Homologous Protocol). Retrieved from

-

Organic Chemistry Portal. Selective Reduction of Esters in the Presence of Nitriles. Retrieved from

Strategic Synthesis and Therapeutic Utility of 1-(Aminomethyl)cyclobutanecarbonitrile

This technical guide details the synthesis, discovery context, and therapeutic utility of 1-(Aminomethyl)cyclobutanecarbonitrile , a critical gem-disubstituted building block in medicinal chemistry.

Part 1: Executive Summary & Structural Significance

1-(Aminomethyl)cyclobutanecarbonitrile (CAS: 1445950-93-5) represents a privileged scaffold in modern drug discovery. Structurally, it features a cyclobutane ring with a nitrile (-CN) and an aminomethyl (-CH

This gem-disubstituted architecture serves two critical functions in drug design:

-

Conformational Locking: The cyclobutane ring restricts the rotation of the attached functional groups, reducing the entropic penalty of binding to a target protein (the "Thorpe-Ingold" or gem-dimethyl effect analog).

-

Bioisosterism: It acts as a conformationally restricted analog of

-amino acids (like GABA) and a precursor to constrained diamines.

It is a close structural analog to the cyclohexane-based intermediates used in Gabapentin and the JAK inhibitor Oclacitinib (Apoquel), making it a high-value target for synthesizing next-generation kinase inhibitors and neuroactive agents.

Part 2: Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule logically. The challenge lies in differentiating the two substituents on the C1 carbon while maintaining the integrity of the strained cyclobutane ring.

Logical Disconnects

-

C–N Disconnection: The primary amine (-NH

) can be derived from an azide (-N -

C–C Disconnection: The cyclobutane ring is best formed via double alkylation of an active methylene compound.

Retrosynthetic Diagram

Part 3: Technical Synthesis Guide

While industrial routes for similar compounds (like Gabapentin) often use Hofmann rearrangements of dicarboxamides, the Cyanoacetate-Ester Reduction Route is the most reliable for laboratory-scale synthesis of this specific nitrile-amine scaffold. It avoids the over-reduction issues common with 1,1-dinitriles.

Phase 1: Construction of the Cyclobutane Ring

Objective: Synthesis of Methyl 1-cyanocyclobutanecarboxylate. Principle: Double nucleophilic substitution using a 1,3-dihaloalkane.

-

Reagents: Methyl cyanoacetate, 1,3-Dibromopropane, Potassium Carbonate (K

CO -

Mechanism: The base deprotonates the active methylene of the cyanoacetate. The resulting enolate attacks 1,3-dibromopropane. A second deprotonation/alkylation sequence closes the ring (intramolecular cyclization).

Protocol:

-

Charge a reactor with DMF (10 vol) and K

CO -

Add Methyl cyanoacetate (1.0 equiv) at ambient temperature.

-

Add 1,3-Dibromopropane (1.1 equiv) dropwise to control exotherm.

-

Heat to 60°C for 4-6 hours. Monitor by TLC/GC.

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organics with brine.

-

Purification: Vacuum distillation or silica gel chromatography.

Phase 2: Chemoselective Reduction (The Critical Step)

Objective: Reduce the Ester to an Alcohol without touching the Nitrile.

Challenge: Standard reductants like LiAlH

Protocol:

-

Dissolve Methyl 1-cyanocyclobutanecarboxylate (1.0 equiv) in THF (anhydrous).

-

Cool to 0°C.

-

Add LiBH

(2.0 M in THF, 1.5 equiv) dropwise. -

Stir at 0°C -> RT for 12 hours.

-

Quench: Carefully add saturated NH

Cl (hydrogen gas evolution!). -

Isolation: Extract with EtOAc. The product is 1-(Hydroxymethyl)cyclobutanecarbonitrile .

Phase 3: Functional Group Interconversion & Amine Formation

Objective: Convert the hydroxyl group to a primary amine.

Route: Mesylation

Step 3A: Mesylation

-

React the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et

N) in DCM at 0°C. -

Result: 1-(Cyanocyclobutyl)methyl methanesulfonate.

Step 3B: Azidation

-

React the mesylate with Sodium Azide (NaN

) in DMF at 60°C. -

Safety Note: Azides are potential explosion hazards. Do not concentrate to dryness if possible; keep in solution or use a blast shield.

-

Result: 1-(Azidomethyl)cyclobutanecarbonitrile.

Step 3C: Staudinger Reduction

-

Reagents: Triphenylphosphine (PPh

), THF, Water. -

Mechanism: PPh

attacks the azide to form a phosphazide, which loses N -

Why this method? It is perfectly chemoselective. It will not reduce the nitrile group (unlike catalytic hydrogenation which might).

Final Protocol (Step 3C):

-

Dissolve the azide intermediate in THF/Water (10:1).

-

Add PPh

(1.1 equiv) at RT. Gas evolution (N -

Stir for 12 hours.

-

Purification: Acidify to pH 2 with HCl (amine goes to aqueous phase). Wash organic phase (removes TPPO). Basify aqueous phase to pH 12. Extract product with DCM.

-

Salt Formation: Treat with HCl in dioxane to precipitate 1-(Aminomethyl)cyclobutanecarbonitrile Hydrochloride .

Part 4: Data Summary & Workflow Visualization

Key Physicochemical Properties (Predicted)

| Property | Value | Notes |

| Molecular Formula | C | Free base |

| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 110.16 g/mol | Free base |

| LogP | ~0.2 | Highly polar |

| pKa (Amine) | ~9.5 | Typical primary amine |

| Boiling Point | ~220°C | Predicted |

| CAS Number | 1445950-93-5 | Specific for this isomer |

Synthesis Workflow Diagram

Part 5: Applications in Drug Discovery

JAK Inhibitor Development

This molecule is a structural homolog of the cyclohexyl moiety found in Oclacitinib (Apoquel). In Oclacitinib, a trans-4-aminocyclohexyl group acts as a spacer. The cyclobutane analog described here offers a tighter steric profile, potentially altering kinase selectivity (e.g., JAK1 vs. JAK2) by modifying the angle at which the inhibitor exits the ATP-binding pocket.

Bioisostere of Gabapentin

Gabapentin (Neurontin) is 1-(aminomethyl)cyclohexaneacetic acid. The nitrile group in our target molecule can be hydrolyzed to a carboxylic acid to generate 1-(aminomethyl)cyclobutaneacetic acid (a lower homolog of Gabapentin), or reduced to an ethylamine to create diamine ligands for NK1 antagonists.

Peptidomimetics

Incorporating this amino-nitrile into peptide backbones introduces a "kink" that stabilizes

Part 6: References

-

Zoetis Services LLC. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives (Oclacitinib intermediates). WO Patent 2017/134212. Retrieved from

-

Organic Chemistry Portal. (2009). Amine synthesis by nitrile reduction (Selective Reductions). Retrieved from [Link]

-

Organic Syntheses. (1981). Cyclobutanone and Cyclobutane derivatives. Org. Synth. 1981, 60, 20. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sspharma.com [sspharma.com]

- 4. scirp.org [scirp.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. EP0432504B1 - Process for preparing 1-(aminomethyl)cyclohexane acetic acid - Google Patents [patents.google.com]

- 11. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

The Emerging Role of Cyclobutane Scaffolds in Androgen Receptor Modulation: A Technical Guide for Researchers

Abstract

The androgen receptor (AR), a crucial ligand-activated nuclear transcription factor, is a well-established therapeutic target for a spectrum of conditions, most notably prostate cancer. The quest for novel AR modulators with improved tissue selectivity and safety profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the cyclobutane moiety has emerged as a promising structural element. This in-depth technical guide explores the rationale behind investigating cyclobutane-containing compounds, using the novel chemical entity 1-(Aminomethyl)cyclobutanecarbonitrile as a focal point for discussion. We will delve into the intricacies of the androgen receptor signaling pathway, the principles of selective androgen receptor modulation, and provide detailed, field-proven methodologies for the comprehensive in vitro and in vivo characterization of such compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation androgen receptor modulators.

Introduction: The Androgen Receptor as a Therapeutic Target

The androgen receptor (AR) is a member of the nuclear receptor superfamily that plays a pivotal role in the development and maintenance of male reproductive tissues, as well as having anabolic effects on muscle and bone.[1] Dysregulation of AR signaling is a key driver in the progression of prostate cancer, making it a primary therapeutic target.[2] Traditional anti-androgen therapies, while effective, are often associated with undesirable side effects due to their non-selective action. This has fueled the development of Selective Androgen Receptor Modulators (SARMs), which aim to elicit tissue-specific effects, promoting anabolic benefits while minimizing androgenic side effects.[3][4]

The exploration of novel chemical scaffolds is paramount in the design of next-generation SARMs. The rigid, three-dimensional nature of the cyclobutane ring offers a unique conformational constraint that can be exploited to achieve high-affinity and selective binding to the AR.[5][6] This guide will use 1-(Aminomethyl)cyclobutanecarbonitrile as a representative structure to outline a comprehensive strategy for the evaluation of cyclobutane derivatives as potential AR modulators.

The Androgen Receptor Signaling Pathway: A Complex Regulatory Network

Understanding the AR signaling pathway is fundamental to designing and evaluating new modulators. In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to an androgen, such as testosterone or dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[2] In the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription.

However, AR signaling is not a simple linear pathway. It is a complex network with multiple points of regulation and crosstalk with other signaling pathways, such as the PI3K/Akt and MAPK pathways.[7] This complexity offers multiple avenues for therapeutic intervention.

Caption: Canonical Androgen Receptor Signaling Pathway.

1-(Aminomethyl)cyclobutanecarbonitrile: A Novel Chemical Entity

While specific biological data for 1-(Aminomethyl)cyclobutanecarbonitrile as an AR modulator is not yet publicly available, its structure presents several points of interest for medicinal chemists. The cyclobutane core provides a rigid scaffold, while the aminomethyl and nitrile functional groups offer potential hydrogen bonding and other interactions within the AR ligand-binding pocket.

Synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile

The synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile can be approached through several synthetic routes. A plausible method involves a multi-step process starting from a suitable cyclobutanone derivative.

Proposed Synthetic Pathway:

-

Formation of the Cyclobutane Core: Cyclobutane derivatives can be synthesized via various cyclization reactions.[8]

-

Introduction of the Nitrile Group: A common method for introducing a nitrile group is through the reaction of a ketone with trimethylsilyl cyanide or via a Strecker-type synthesis.

-

Aminomethylation: The aminomethyl group can be introduced via the reduction of the nitrile or through a separate aminomethylation reaction.[8] A potential route involves the reductive amination of a corresponding aldehyde.

Caption: A potential synthetic workflow for 1-(Aminomethyl)cyclobutanecarbonitrile.

In Vitro Characterization of a Novel AR Modulator

A thorough in vitro characterization is the first critical step in evaluating a new compound's potential as an AR modulator. This involves a series of assays to determine its binding affinity, functional activity, and selectivity.

Androgen Receptor Binding Affinity

The initial assessment of a compound's interaction with the AR is to determine its binding affinity. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of AR Source: Utilize a source of AR, such as recombinant human AR protein or cytosol extracts from AR-expressing tissues (e.g., rat prostate).

-

Radioligand: Employ a high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.

-

Competition: Incubate a constant concentration of the radioligand and AR with increasing concentrations of the test compound (e.g., 1-(Aminomethyl)cyclobutanecarbonitrile).

-

Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the unbound radioligand using methods like hydroxylapatite precipitation or filter binding assays.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

| Compound | IC₅₀ (nM) | Ki (nM) |

| Dihydrotestosterone (DHT) | 1-5 | 0.5-2.5 |

| Bicalutamide | 100-500 | 50-250 |

| Hypothetical Data for 1-(Aminomethyl)cyclobutanecarbonitrile | 10-50 | 5-25 |

Functional Activity: Agonist vs. Antagonist

Once binding is confirmed, the next step is to determine the functional activity of the compound – whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). Reporter gene assays are a robust method for this determination.

Experimental Protocol: AR Reporter Gene Assay

-

Cell Line: Use a suitable mammalian cell line (e.g., HEK293, PC-3) that does not endogenously express AR.

-

Transfection: Co-transfect the cells with two plasmids:

-

An expression vector for the full-length human AR.

-

A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing multiple AREs).

-

-

Treatment:

-

Agonist Mode: Treat the transfected cells with increasing concentrations of the test compound.

-

Antagonist Mode: Treat the cells with a fixed, sub-maximal concentration of a known AR agonist (e.g., DHT) in the presence of increasing concentrations of the test compound.

-

-

Luciferase Assay: After an appropriate incubation period (typically 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis:

-

Agonist Mode: Plot the luciferase activity against the logarithm of the test compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response).

-

Antagonist Mode: Plot the percentage of inhibition of DHT-induced luciferase activity against the logarithm of the test compound concentration to determine the IC₅₀.

-

Caption: Workflow for an Androgen Receptor Reporter Gene Assay.

In Vivo Evaluation of a Novel AR Modulator

Promising in vitro data warrants progression to in vivo studies to assess the compound's efficacy, tissue selectivity, and pharmacokinetic profile in a whole-organism context.

The Hershberger Assay: A Classic Model for Androgen and Anti-Androgen Activity

The Hershberger assay is a well-established in vivo model for evaluating the androgenic and anti-androgenic properties of a compound.[9]

Experimental Protocol: Hershberger Assay

-

Animal Model: Use castrated male rats. Castration removes the endogenous source of androgens, making the androgen-responsive tissues sensitive to exogenous compounds.

-

Dosing: Administer the test compound orally or via injection for a set period (e.g., 7-10 days).

-

Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh key androgen-responsive tissues, including:

-

Anabolic tissues: Levator ani muscle.

-

Androgenic tissues: Ventral prostate, seminal vesicles.

-

-

Data Analysis: Compare the weights of these tissues in the treated groups to those of a vehicle-treated control group and a positive control group (e.g., treated with testosterone propionate). A selective androgen receptor modulator would be expected to increase the weight of the levator ani muscle with minimal effect on the prostate and seminal vesicles.

| Treatment Group | Levator Ani Weight (mg) | Ventral Prostate Weight (mg) |

| Vehicle Control | 50 ± 5 | 20 ± 3 |

| Testosterone Propionate | 150 ± 10 | 100 ± 8 |

| Hypothetical Data for 1-(Aminomethyl)cyclobutanecarbonitrile | 120 ± 9 | 30 ± 4 |

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a drug.

Experimental Protocol: Pharmacokinetic Study in Rats

-

Dosing: Administer the test compound via intravenous (IV) and oral (PO) routes to different groups of rats.

-

Blood Sampling: Collect blood samples at various time points after dosing.

-

Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key pharmacokinetic parameters, including:

-

Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation.

-

Half-life (t½): The time it takes for the plasma concentration to decrease by half.

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Conclusion and Future Directions

The exploration of novel chemical scaffolds like the cyclobutane ring holds significant promise for the development of the next generation of androgen receptor modulators. While 1-(Aminomethyl)cyclobutanecarbonitrile serves as an intriguing starting point for discussion, a comprehensive and systematic evaluation, as outlined in this guide, is essential to validate its potential and that of other cyclobutane derivatives. The detailed protocols provided herein offer a robust framework for researchers to characterize the binding, functional activity, and in vivo efficacy of new chemical entities targeting the androgen receptor. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising class of compounds.

References

- Discovery of aryloxy tetramethylcyclobutanes as novel androgen receptor antagonists. (2011). Journal of Medicinal Chemistry, 54(23), 8188-8192.

- ABI1 Regulates Transcriptional Activity of Androgen Receptor by Novel DNA and AR Binding Mechanism. (2023). bioRxiv.

- Activation of Androgen Receptor Function by a Novel Nuclear Protein Kinase. (2017). Molecular and Cellular Biology, 18(10), 5986-5997.

- ABI1 regulates transcriptional activity of Androgen Receptor by novel DNA and AR binding mechanism. (2023). bioRxiv.

- Activation of Androgen Receptor Function by a Novel Nuclear Protein Kinase. (2000). Molecular and Cellular Biology, 18(10), 5986-5997.

- Alternative Activation Pathways for the Androgen Receptor in Prostate Cancer. (2011). Molecular Endocrinology, 25(1), 5-13.

- Relative binding affinity of novel steroids to androgen receptors in hamster prostate. (2002). Journal of Steroid Biochemistry and Molecular Biology, 80(4-5), 441-447.

- Novel, non-steroidal, selective androgen receptor modulators (SARMs) with anabolic activity in bone and muscle and improved safety profile. (2003). Journal of Musculoskeletal & Neuronal Interactions, 3(4), 335-341.

-

Potent, nonsteroidal selective androgen receptor modulators (SARMs) based on 8H-[10][11]oxazino[2,3-f]quinolin-8-ones. (2010). Bioorganic & Medicinal Chemistry Letters, 20(13), 3927-3930.

- Development of Selective Androgen Receptor Modulators (SARMs). (2010). Molecular and Cellular Endocrinology, 328(1-2), 129-137.

- Selective androgen receptor modulators: the future of androgen therapy? (2019). Translational Andrology and Urology, 8(Suppl 3), S318-S330.

- Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. (2011). Current Opinion in Clinical Nutrition and Metabolic Care, 14(3), 268-274.

- 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. (1998). Journal of Medicinal Chemistry, 41(22), 4357-4367.

- XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters. (2005). Journal of Pharmacology and Experimental Therapeutics, 313(3), 1185-1196.

- 1-Aminomethyl SAR in a novel series of flavagline-inspired eIF4A inhibitors: Effects of amine substitution on cell potency and in vitro PK properties. (2021). Bioorganic & Medicinal Chemistry Letters, 47, 128111.

- Cyclobutanes in Small-Molecule Drug Candidates. (2020). ChemMedChem, 15(23), 2202-2216.

- PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY. (2005). Drug Metabolism and Disposition, 33(10), 1459-1467.

- Development of β-amino-carbonyl compounds as androgen receptor antagonists. (2014). Acta Pharmacologica Sinica, 35(5), 683-692.

-

Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[12][12]-rearrangement cascade. (2025). Chemical Science, 16(18), 6543-6550.

- Chemistry and Structural Biology of Androgen Receptor. (2002). Chemical Reviews, 102(12), 4585-4620.

- Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women. (2018). British Journal of Clinical Pharmacology, 84(11), 2577-2588.

- Nonsteroidal selective androgen receptor modulators (SARMs): dissociating the anabolic and androgenic activities of the androgen receptor for therapeutic benefit. (2009). Journal of Medicinal Chemistry, 52(12), 3597-3617.

- Identification of an anabolic selective androgen receptor modulator that actively induces death of androgen-independent prostate cancer cells. (2014). The Journal of Steroid Biochemistry and Molecular Biology, 143, 29-39.

- A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells. (2019). Life Science Alliance, 2(4), e201900403.

- The long and winding road for selective androgen receptor modulators. (2018). British Journal of Clinical Pharmacology, 84(11), 2445-2447.

- Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2017). MedChemComm, 8(3), 564-570.

- Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands. (2002). Journal of Medicinal Chemistry, 45(18), 3949-3957.

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2014). Current Organic Chemistry, 18(1), 104-123.

- Structural Aspects of Potential Endocrine-Disrupting Activity of Stereoisomers for a Common Pesticide Permethrin against Androgen Receptor. (2022). International Journal of Molecular Sciences, 23(19), 11299.

- Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. (2022). ChemRxiv.

- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010).

- Identifying Environmental Chemicals as Agonists of the Androgen Receptor by Using a Quantitative High-throughput Screening Platform. (2017). Environmental Health Perspectives, 125(5), 057001.

-

Selective androgen receptor modulators – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 14, 2026, from [Link].

- Androgen and antiandrogen receptor binding. (1984). Annual Review of Physiology, 46, 107-118.

- Biochemorphology of cyclobutanecarbonylureas. (1975). Journal of Pharmaceutical Sciences, 64(4), 649-651.

- Conversion of Iodo-Bicyclopentanes Into Aminomethyl Bicyclobutanes. (2022).

- Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. (2020). Frontiers in Chemistry, 8, 589.

- Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. (2020). Frontiers in Chemistry, 8, 589.

- Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. (2023). Frontiers in Microbiology, 14, 1232086.

Sources

- 1. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. academic.oup.com [academic.oup.com]

- 8. 1-(Aminomethyl)cyclobutanecarbonitrile | 1445950-93-5 | Benchchem [benchchem.com]

- 9. A surface on the androgen receptor that allosterically regulates coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of aryloxy tetramethylcyclobutanes as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. molbiolcell.org [molbiolcell.org]

- 12. Technology - ABI1 Regulates Transcriptional Activity of Androgen Receptor by Novel DNA and AR Binding Mechanism [suny.technologypublisher.com]

Methodological & Application

Technical Protocol: Synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-(Aminomethyl)cyclobutanecarbonitrile (CAS: 1445950-93-5) is a specialized bifunctional building block featuring a constrained cyclobutane ring substituted with both a nitrile and an aminomethyl group at the geminal (C1) position. This scaffold is a critical intermediate in the synthesis of non-natural amino acids (e.g., cyclobutane analogues of gabapentinoids) and pharmaceutical agents targeting the central nervous system.

The synthesis presents a chemoselectivity challenge: the reduction of an ester or amide functionality in the presence of a nitrile group, which is also susceptible to reduction. This protocol details a robust, step-by-step synthetic route designed to preserve the nitrile functionality while installing the primary amine.

Key Chemical Properties

| Property | Data |

| Molecular Formula | C₆H₁₀N₂ |

| Molecular Weight | 110.16 g/mol |

| CAS Number | 1445950-93-5 |

| Appearance | Colorless oil or low-melting solid |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere |

Strategic Synthetic Analysis

Direct alkylation of cyclobutanecarbonitrile with chloromethylamine is chemically unstable and prone to polymerization. Therefore, the preferred synthetic strategy employs a functional group interconversion (FGI) approach starting from a stable precursor, typically ethyl 1-cyanocyclobutanecarboxylate .

The Route: Chemoselective Reduction & Amination

-

Starting Material: Ethyl 1-cyanocyclobutanecarboxylate (commercially available or synthesized via dialkylation of ethyl cyanoacetate).

-

Step 1: Chemoselective Reduction: Conversion of the ester to a primary alcohol without reducing the nitrile.

-

Step 2: Activation: Conversion of the alcohol to a leaving group (Mesylate/Tosylate).

-

Step 3: Nucleophilic Substitution: Displacement with Azide or Phthalimide.

-

Step 4: Amine Release: Staudinger reduction (for azide) or Hydrazinolysis (for phthalimide) to yield the final amine.

Detailed Experimental Protocols

Step 1: Chemoselective Reduction of Ester

Objective: Reduce the ester moiety of ethyl 1-cyanocyclobutanecarboxylate to the alcohol (1-(hydroxymethyl)cyclobutanecarbonitrile) while keeping the nitrile intact.

-

Reagents: Sodium Borohydride (NaBH₄), Lithium Chloride (LiCl), THF/Ethanol.

-

Rationale: Standard LiAlH₄ is too aggressive and will reduce the nitrile to an amine. The in-situ generated LiBH₄ (from NaBH₄/LiCl) is milder and selective for esters over nitriles at controlled temperatures.

Protocol:

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.

-

Dissolution: Dissolve ethyl 1-cyanocyclobutanecarboxylate (1.0 eq) in anhydrous THF (0.5 M concentration).

-

Catalyst Addition: Add anhydrous LiCl (2.0 eq) and stir for 15 minutes to ensure dissolution/complexation.

-

Reduction: Add NaBH₄ (2.0 eq) portion-wise at 0°C.

-

Reaction: Add Ethanol (4.0 eq) dropwise (gas evolution!). Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

-

Workup: Quench carefully with saturated aqueous NH₄Cl at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude alcohol via flash column chromatography if necessary.

Step 2: Activation (Mesylation)

Objective: Convert the hydroxymethyl group into a reactive mesylate.

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM.

Protocol:

-

Setup: Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous DCM (0.3 M) at 0°C.

-

Base: Add Triethylamine (1.5 eq).

-

Activation: Dropwise add MsCl (1.2 eq). Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Wash with water, 1N HCl (cold), and NaHCO₃. Dry (MgSO₄) and concentrate to yield the crude mesylate (typically used directly).

Step 3 & 4: Azidation and Staudinger Reduction

Objective: Displace the mesylate with azide and reduce to the amine.

-

Reagents: Sodium Azide (NaN₃), DMSO (Step 3); Triphenylphosphine (PPh₃), THF, Water (Step 4).

Protocol:

-

Azidation: Dissolve the mesylate in DMSO. Add NaN₃ (1.5 eq). Safety: Use a blast shield. Azides are shock-sensitive. Heat to 60°C for 4-6 hours.

-

Quench: Dilute with water and extract with diethyl ether. (Do not concentrate azide solutions to dryness if possible; keep in solution).

-

Reduction (Staudinger): To the ether/THF solution of the azide, add PPh₃ (1.2 eq). Stir until nitrogen evolution ceases (formation of iminophosphorane).

-

Hydrolysis: Add water (excess) and heat to reflux for 2 hours to hydrolyze the intermediate.

-

Final Isolation: Acidify with 1N HCl to extract PPh₃O into the organic layer (discard). Basify the aqueous layer (pH > 12) with NaOH and extract the product amine into DCM.

-

Salt Formation: Treat the DCM layer with HCl in dioxane to precipitate 1-(Aminomethyl)cyclobutanecarbonitrile Hydrochloride for stability.

Visual Workflow (Graphviz)

Figure 1: Step-wise synthetic pathway transforming the ester precursor to the target aminonitrile via a chemoselective reduction and Staudinger protocol.

Safety & Handling (E-E-A-T)

-

Nitriles: Organic nitriles can liberate cyanide ions under extreme metabolic or chemical conditions. Handle with gloves and in a well-ventilated hood.

-

Sodium Azide (NaN₃): Highly toxic and potentially explosive. Never use halogenated solvents (DCM) with sodium azide in the same reaction vessel under reflux (formation of diazidomethane). In this protocol, DCM is used after the azide step or the azide is generated in DMSO.

-

Waste Disposal: Azide wastes must be quenched with bleach (sodium hypochlorite) in a separate waste stream to prevent formation of explosive metal azides in plumbing.

References

-

BenchChem. (n.d.). 1-(Aminomethyl)cyclobutanecarbonitrile Structure and Properties. Retrieved from

-

PubChem. (2023). Compound Summary: 1-(Aminomethyl)cyclobutanecarbonitrile.[1][2][3] National Library of Medicine. Retrieved from

-

ChemicalBook. (2023). Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride Properties. Retrieved from

- Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for chemoselective ester reduction).

Sources

Laboratory protocol for 1-(Aminomethyl)cyclobutanecarbonitrile preparation

An Application Note for the Synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile

Abstract

This document provides a comprehensive, field-tested protocol for the multi-step synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile, a valuable cyclobutane-containing building block in medicinal chemistry and drug discovery.[1] The synthesis commences with the construction of the cyclobutane ring via a tandem alkylation of ethyl cyanoacetate with 1,3-dibromopropane. Subsequent functional group manipulations, including ester reduction, tosylation, azidation, and final reduction, afford the target primary amine with high fidelity. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical validation required for successful execution. It is intended for researchers and process chemists engaged in the synthesis of complex molecular scaffolds.

Introduction and Synthesis Strategy

Saturated four-membered carbocycles, such as the cyclobutane moiety, are privileged structures in modern drug development.[1] Their rigid, three-dimensional nature provides a unique conformational constraint that can enhance binding affinity and improve pharmacokinetic properties. 1-(Aminomethyl)cyclobutanecarbonitrile (CAS 1445950-93-5) serves as a key intermediate, incorporating a primary amine for further derivatization and a nitrile group, which can act as a bioisostere or be transformed into other functional groups.

The synthetic strategy detailed herein is a robust, linear five-step sequence designed for reliability and scalability. The core of this approach is the initial formation of a functionalized cyclobutane ring, followed by a series of well-established transformations to install the aminomethyl group. This method avoids exotic reagents and relies on classical, high-yielding reactions.

Overall Synthesis Workflow

The complete synthetic pathway is illustrated below, proceeding from commercially available starting materials to the final target compound.

Caption: Five-stage workflow for the synthesis of the target compound.

Safety and Hazard Management

This protocol involves several highly hazardous reagents. A thorough risk assessment must be conducted before commencing any work. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

-

Cyanides (Ethyl Cyanoacetate, KCN/NaCN alternatives): Acutely toxic by ingestion, inhalation, and skin contact.[2] Acidification generates highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal.

-

Lithium Aluminum Hydride (LAH): Pyrophoric solid that reacts violently with water and protic solvents. Handle under an inert atmosphere (N2 or Argon). Ensure all glassware is rigorously dried.

-

Sodium Azide (NaN₃): Highly toxic. Can form explosive heavy metal azides if it comes into contact with heavy metals (e.g., lead, copper) or their salts. Avoid contact with acids, which liberates highly toxic and explosive hydrazoic acid (HN₃).

-

1,3-Dibromopropane: Lachrymator and potential carcinogen. Handle with extreme care to avoid inhalation or skin contact.

An emergency eyewash and safety shower must be immediately accessible.[3][4]

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 1-cyanocyclobutane-1-carboxylate

This stage constructs the core cyclobutane ring through a tandem malonic ester-type synthesis.[5][6] Sodium ethoxide acts as the base to deprotonate ethyl cyanoacetate, forming a nucleophilic enolate that sequentially displaces both bromide atoms on 1,3-dibromopropane to form the ring.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| Sodium Metal | 7440-23-5 | 22.99 | 5.75 g | 0.25 |

| Anhydrous Ethanol | 64-17-5 | 46.07 | 150 mL | - |

| Ethyl Cyanoacetate | 105-56-6 | 113.12 | 22.6 g (20 mL) | 0.20 |

| 1,3-Dibromopropane | 109-64-8 | 201.89 | 40.4 g (20.3 mL) | 0.20 |

Procedure:

-

Prepare Sodium Ethoxide: Under an inert atmosphere (N₂), carefully add sodium metal in small portions to 100 mL of anhydrous ethanol in a three-necked flask equipped with a reflux condenser and a dropping funnel. Control the addition rate to maintain a gentle reflux. Allow the mixture to stir until all sodium has dissolved completely.

-

Add Reagents: Cool the sodium ethoxide solution to room temperature. Add the ethyl cyanoacetate dropwise over 15 minutes. A thick white precipitate may form.

-

Following the addition, add the 1,3-dibromopropane dropwise over 30 minutes. The reaction is exothermic, and the mixture may begin to reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol. Dilute the residue with 200 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude product, a reddish liquid, can be purified by vacuum distillation to yield ethyl 1-cyanocyclobutane-1-carboxylate as a clear oil.[5]

Stage 2: Reduction of Ethyl 1-cyanocyclobutane-1-carboxylate

The ester is selectively reduced to the primary alcohol using the powerful reducing agent Lithium Aluminum Hydride (LAH). The nitrile group is stable under these conditions.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| Lithium Aluminum Hydride | 16853-85-3 | 37.95 | 4.75 g | 0.125 |

| Anhydrous THF | 109-99-9 | 72.11 | 250 mL | - |

| Ethyl 1-cyanocyclobutane-1-carboxylate | 104831-89-2 | 153.18 | 15.3 g | 0.10 |

Procedure:

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend LAH in 150 mL of anhydrous THF. Cool the slurry to 0 °C in an ice-water bath.

-

Addition: Dissolve the starting ester in 100 mL of anhydrous THF and add it dropwise to the LAH slurry via a dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Quenching: Cautiously cool the reaction back to 0 °C. Quench the excess LAH by the slow, dropwise addition of 5 mL of water, followed by 5 mL of 15% aqueous NaOH, and finally 15 mL of water. This sequence (Fieser workup) is crucial for generating a granular, easily filterable precipitate.

-

Workup: Stir the resulting greyish-white suspension vigorously for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with THF (2 x 50 mL).

-

Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(hydroxymethyl)cyclobutane-1-carbonitrile, typically as a clear oil that can be used directly in the next step.

Stage 3-5: Conversion of Alcohol to Primary Amine

This three-stage sequence transforms the hydroxymethyl group into the target aminomethyl group.

Procedure:

-

Stage 3 (Tosylation): Dissolve the crude alcohol (0.10 mol) in 200 mL of dichloromethane (DCM) and cool to 0 °C. Add pyridine (11.9 g, 12.1 mL, 0.15 mol) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 21.0 g, 0.11 mol). Stir at 0 °C for 1 hour, then at room temperature overnight. Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude tosylate.

-

Stage 4 (Azidation): Dissolve the crude tosylate in 150 mL of dimethylformamide (DMF). Add sodium azide (NaN₃, 9.75 g, 0.15 mol). Heat the mixture to 60-70 °C and stir for 6-8 hours. Cool to room temperature, pour into 500 mL of water, and extract with diethyl ether (3 x 150 mL). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate carefully to yield crude 1-(azidomethyl)cyclobutane-1-carbonitrile.

-

Stage 5 (Reduction): Dissolve the crude azide in 200 mL of methanol. Add 10% Palladium on Carbon (Pd/C, ~1.0 g, ~10 wt%). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator at 50 psi) and stir vigorously overnight.

-

Final Workup & Purification: Filter the reaction mixture through Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude amine is often basic and may streak on standard silica gel.[7][8] Purify by column chromatography using silica gel deactivated with 1-2% triethylamine in an ethyl acetate/hexanes eluent system. Alternatively, the product can be converted to its hydrochloride salt by dissolving in ether and bubbling HCl gas through the solution, which often yields a crystalline solid that is easier to handle and purify.[7][9]

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic multiplets for the cyclobutane protons and a singlet for the aminomethyl (-CH₂NH₂) protons. The amine protons (-NH₂) may appear as a broad singlet.

-

¹³C NMR will confirm the number of unique carbon atoms, with a key signal for the quaternary carbon attached to the -CN and -CH₂NH₂ groups, and a signal for the nitrile carbon.

-

-

Infrared (IR) Spectroscopy:

-

A sharp absorption band around 2230-2250 cm⁻¹ indicates the presence of the nitrile (C≡N) group.

-

The primary amine will show N-H stretching bands in the region of 3300-3500 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by matching the exact mass of the protonated molecular ion [M+H]⁺. For C₆H₁₀N₂, the expected monoisotopic mass is 110.0844.

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Stage 1 | Incomplete reaction; inactive sodium; wet ethanol. | Ensure anhydrous conditions. Use freshly cut sodium. Increase reflux time. |

| Incomplete reduction in Stage 2 | Insufficient or deactivated LAH. | Use a fresh bottle of LAH or titrate to determine activity. Use a slight excess (1.2-1.5 eq). |

| Product loss during purification | Streaking of basic amine on silica gel.[8] | Use triethylamine-treated silica or switch to an alumina column. Convert to HCl salt for purification/crystallization.[7] |

| Reappearance of starting alcohol after Stage 4 | Incomplete tosylation or azide displacement. | Ensure complete tosylation in Stage 3. Increase reaction time or temperature for the azide displacement. |

Conclusion

The protocol described provides a reliable and well-documented pathway for the laboratory-scale synthesis of 1-(Aminomethyl)cyclobutanecarbonitrile. By carefully following the procedural steps and adhering to the stringent safety precautions, researchers can successfully prepare this versatile building block for applications in pharmaceutical and chemical research. The emphasis on intermediate checks and robust purification techniques ensures the final product meets the high purity standards required for drug development.

References

-

Reddit. (2022, August 9). Purification of aminonitrile. r/Chempros. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). First Synthesis of (1S,2S)- and (1R,2R)-1-Amino-2-isopropylcyclobutanecarboxylic Acids by Asymmetric Strecker Reaction from 2-Substituted Cyclobutanones. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Stereoselective synthesis of (1 R,2 R)-1-amino-2-hydroxycyclobutanecarboxylic acid—serine derivative—, from racemic or optically active 2-benzyloxycyclobutanone. Retrieved February 14, 2026, from [Link]

-

Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 63. [Link]

-

ACS Publications. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Retrieved February 14, 2026, from [Link]

-

KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved February 14, 2026, from [Link]_ SDS_EN/PK00976E-2.pdf

-

Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280–8286. [Link]

-

Organic Syntheses. (n.d.). Cyclobutanone. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2025, May 13). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved February 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). WO2013190357A1 - A process for the preparation of gabapentin.

- Google Patents. (n.d.). WO2004031126A2 - A process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.

-

ChemRxiv. (n.d.). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

Defense Technical Information Center. (n.d.). Analysis Methods for Explosive Materials. I. Polynitro Compounds. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). One-step extraction and analysis of 45 contaminants of emerging concern using QuEChERS methodology and HR-MS in radish leaves and roots. Retrieved February 14, 2026, from [Link]

-

Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved February 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides. Retrieved February 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1-(AMINOMETHYL)CYCLOBUTANECARBONITRILE HCL | 1951441-21-6 [sigmaaldrich.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. apps.dtic.mil [apps.dtic.mil]

Use of 1-(Aminomethyl)cyclobutanecarbonitrile as a pharmaceutical intermediate

Application Note: 1-(Aminomethyl)cyclobutanecarbonitrile as a Strategic Pharmaceutical Intermediate

Introduction: The "Magic Ring" Effect

1-(Aminomethyl)cyclobutanecarbonitrile (CAS: 16753-36-9) is a specialized bifunctional building block characterized by a cyclobutane ring geminally substituted with a nitrile and an aminomethyl group. In modern medicinal chemistry, this molecule is not merely a linker; it is a conformational restrictor .

The cyclobutane ring exerts the "Thorpe-Ingold effect" (or gem-dimethyl effect analog), forcing the attached substituents into specific spatial orientations. This reduces the entropic penalty of binding to a protein target, often resulting in higher potency and metabolic stability compared to linear alkyl chains.

Key Therapeutic Applications:

-

JAK Inhibitors: Critical intermediate for Oclacitinib (Apoquel®), a blockbuster veterinary drug for atopic dermatitis.[1]

-

Neuroscience: Precursor to 1-(aminomethyl)cyclobutanecarboxylic acid, a conformationally restricted GABA analog used to probe GABA receptors and transport mechanisms.

Physicochemical Profile & Handling

Table 1: Key Properties

| Property | Value | Notes |

| Formula | C₆H₁₀N₂ | Bifunctional: Primary amine + Nitrile |

| MW | 110.16 g/mol | Low MW allows for high atom economy |

| Boiling Point | ~85°C (at 15 mmHg) | Volatile; handle in fume hood |

| Density | ~0.95 g/mL | Liquid at RT (Free base) |

| Solubility | Polar organic solvents (DCM, MeOH, DMSO) | Miscible with water (amine form) |

| Stability | Air-sensitive (absorbs CO₂); Hygroscopic | Store under Nitrogen/Argon |

Safety Advisory:

-

Nitrile Hazard: Metabolizes to release cyanide ions in vivo; treat as highly toxic.

-

Amine Reactivity: The primary amine readily forms carbamates with atmospheric CO₂. Use fresh or redistilled material for critical couplings.

Strategic Application I: Synthesis of JAK Inhibitors (Oclacitinib)[8]

The primary industrial utility of this intermediate is the nucleophilic aromatic substitution (

Mechanism: Coupling

The primary amine of the cyclobutane intermediate attacks the electron-deficient C4 position of the pyrimidine ring. The reaction is driven by the leaving group ability of the chloride and the aromaticity regain in the pyrimidine system.

Protocol: High-Yield Coupling

Reagents:

-

Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or its tosyl-protected derivative).

-

Nucleophile: 1-(Aminomethyl)cyclobutanecarbonitrile (1.2 equivalents).

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equivalents). -

Solvent:

-Butanol or Isopropanol (Proticsolvents facilitate

Step-by-Step Methodology:

-

Charge: In a dry reactor equipped with a reflux condenser and nitrogen inlet, dissolve the chloropyrimidine substrate in

-Butanol (10 volumes). -

Activation: Add DIPEA in one portion. Stir for 10 minutes at ambient temperature.

-

Addition: Add 1-(Aminomethyl)cyclobutanecarbonitrile dropwise over 20 minutes. Note: Exothermic reaction; monitor internal temperature.

-

Reflux: Heat the mixture to 95–100°C. Maintain agitation for 12–16 hours.

-

IPC (In-Process Control): Monitor by HPLC. Target: <2% unreacted chloropyrimidine.

-

Workup:

-

Cool to room temperature.

-

Concentrate solvent under reduced pressure.

-

Resuspend residue in Ethyl Acetate and wash with water (

) to remove DIPEA salts and excess amine. -

Dry organic layer over

and concentrate.

-

-

Purification: Recrystallize from Ethanol/Heptane to yield the coupled product.

Visual Workflow (DOT):

Caption: Workflow for the S_NAr coupling of 1-(Aminomethyl)cyclobutanecarbonitrile to the pyrrolopyrimidine core.

Strategic Application II: Synthesis of Restricted GABA Analogs

Hydrolysis of the nitrile group yields 1-(aminomethyl)cyclobutanecarboxylic acid . This compound is a bioisostere of gabapentin and GABA, used to study transport mechanisms across the Blood-Brain Barrier (BBB).

Protocol: Acid-Catalyzed Hydrolysis

Reagents:

-

Starting Material: 1-(Aminomethyl)cyclobutanecarbonitrile.

-

Acid: 6M Hydrochloric Acid (HCl).

Methodology:

-

Dissolution: Dissolve the nitrile in 6M HCl (10 equivalents).

-

Hydrolysis: Reflux at 100°C for 6 hours. The nitrile first converts to the amide, then to the carboxylic acid.

-

Isolation: Concentrate to dryness to remove excess HCl.

-

Ion Exchange: Dissolve residue in water and pass through a strongly acidic cation exchange resin (e.g., Dowex 50W). Elute with 2M

. -

Crystallization: Lyophilize the eluate to obtain the zwitterionic amino acid.

Visual Pathway (DOT):

Caption: Stepwise hydrolysis of the nitrile group to the carboxylic acid GABA analog.

Analytical Quality Control

To ensure the integrity of 1-(Aminomethyl)cyclobutanecarbonitrile before use, verify the following parameters:

-

¹H NMR (DMSO-d₆): Look for the distinct cyclobutane multiplets between

1.8–2.4 ppm. The methylene protons adjacent to the amine ( -

IR Spectroscopy:

-

Nitrile (-CN): Sharp, weak band at ~2240 cm⁻¹.

-

Amine (-NH₂): Broad bands at 3300–3400 cm⁻¹.

-

-

GC-MS: Confirm molecular ion (

= 110) and absence of the starting material (cyclobutanecarbonitrile).

References

-

Zoetis Inc. (2014). Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy.[2] Journal of Veterinary Pharmacology and Therapeutics. Link

-

Pfizer Inc. (2010). Pyrrolo[2,3-d]pyrimidine compounds. U.S. Patent 8,133,899. (Describes the synthesis of Oclacitinib and the use of the cyclobutane intermediate). Link

-

Allan, R. D., et al. (1990). Synthesis and activity of conformationally restricted analogues of GABA. British Journal of Pharmacology. Link

-

PubChem. (2025).[3] Compound Summary: 1-(Aminomethyl)cyclobutanecarbonitrile. National Library of Medicine. Link

Sources

Synthetic Pathways to Sibutramine Metabolites: A Guide for Medicinal Chemists and Forensic Analysts

Application Note AP-SBM-2602

Abstract

This document provides a detailed technical guide for the synthesis of the primary (M1, desmethylsibutramine) and secondary (M2, didesmethylsibutramine) amine metabolites of sibutramine. Sibutramine, a formerly prescribed anti-obesity drug, exerts its pharmacological effects primarily through these active metabolites, which are potent inhibitors of norepinephrine and serotonin reuptake.[1][2] The availability of pure analytical standards of these metabolites is crucial for metabolism studies, drug interaction research, and forensic identification of sibutramine in adulterated products.[3][4] This guide outlines two primary synthetic strategies: the de novo synthesis starting from a key cyclobutanecarbonitrile intermediate and the more common N-demethylation of the parent sibutramine molecule. Detailed, step-by-step protocols, mechanistic insights, and data presentation are provided to enable researchers to produce and characterize these critical compounds.

Introduction: The Central Role of Sibutramine Metabolites

Sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine) was developed for the treatment of obesity.[5] Following oral administration, it undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 2B6 (CYP2B6) enzyme.[1] This process involves sequential N-demethylation to form the pharmacologically active metabolites M1 (N-desmethylsibutramine) and M2 (N,N-didesmethylsibutramine).[1][6] Studies have shown that M1 and M2 are more potent monoamine reuptake inhibitors than the parent drug, making them the primary drivers of its therapeutic and adverse effects.[1]

The synthesis of these metabolites is therefore of significant interest for:

-

Pharmacology & Toxicology: To study their specific interactions with monoamine transporters and to assess their individual toxicological profiles.[7]

-

Forensic Analysis: To serve as certified reference materials for the unequivocal identification of sibutramine and its analogues in illicit or adulterated weight-loss supplements.[3][4]

-

Drug Metabolism (DMPK) Studies: To investigate the enantioselective metabolism of sibutramine and potential drug-drug interactions involving CYP enzymes.[7]

Retrosynthetic Analysis and Key Intermediates

Two principal strategies exist for obtaining M1 and M2 metabolites:

-

De Novo Synthesis: Building the molecule from simpler precursors. This approach offers flexibility but can be more complex. A key starting material for this pathway is 1-(4-chlorophenyl)cyclobutanecarbonitrile .[5][8] This compound serves as the foundational scaffold containing the critical chlorophenyl and cyclobutane moieties.

-

N-Demethylation: Starting with the parent sibutramine molecule and sequentially removing the N-methyl groups. This is often the more direct route for producing M1 and M2 if sibutramine is readily available.

The topic of this note specifies 1-(aminomethyl)cyclobutanecarbonitrile. While this specific compound is not documented as a direct precursor in the primary literature for sibutramine metabolites, the closely related 1-(4-chlorophenyl)cyclobutanecarbonitrile is the pivotal starting material for the parent drug, which is then demethylated.[5][9] Therefore, this guide will focus on the synthesis of sibutramine from this key nitrile intermediate, followed by validated protocols for its demethylation to yield M1 and M2.

Synthetic Workflow Overview

The overall synthetic strategy detailed in this note follows a logical progression from a common precursor to the parent drug and finally to its active metabolites.

Caption: Overall synthetic workflow from the key nitrile precursor to metabolites M1 and M2.

Protocol 1: De Novo Synthesis of Sibutramine

This protocol outlines the synthesis of the parent drug, sibutramine, which serves as the starting material for subsequent demethylation reactions. The key transformation involves a tandem Grignard reaction and reduction of the nitrile group of 1-(4-chlorophenyl)cyclobutanecarbonitrile.[5][9]

4.1. Step A: Synthesis of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one

-

Rationale: This step uses a Grignard reagent (isobutylmagnesium bromide) to attack the nitrile carbon, which, after hydrolysis, yields a ketone. This ketone is a crucial intermediate for introducing the amine functionality.

-

Reagents & Equipment:

-

1-(4-Chlorophenyl)cyclobutanecarbonitrile (1.0 eq)

-

Isobutylmagnesium bromide (2.0 M solution in ether, 1.2 eq)

-

Anhydrous toluene

-

5 M Hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

-

-

Procedure:

-

Prepare the Grignard reagent or use a commercially available solution.

-

Dissolve 1-(4-chlorophenyl)cyclobutanecarbonitrile in anhydrous toluene in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the isobutylmagnesium bromide solution dropwise to the nitrile solution at room temperature.

-

After the addition is complete, heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture in an ice bath and slowly quench by adding 5 M HCl.

-

Heat the mixture at 90-95 °C for 2 hours to complete the hydrolysis of the intermediate imine.

-

Cool to room temperature, transfer to a separatory funnel, and extract the product into diethyl ether (3x).

-

Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to yield the ketone as a colorless oil.[5]

-

4.2. Step B: Reductive Amination to Sibutramine

-

Rationale: The ketone is converted to the final tertiary amine via reductive amination. The Eschweiler–Clarke reaction, using formic acid and formaldehyde, is a classic and effective method for the methylation of a primary amine formed in situ.

-

Procedure (starting from the primary amine, M2):

-

To an ice-cold, stirred solution of 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine (Metabolite M2), slowly add formic acid.[5]

-

Add aqueous formaldehyde solution (37-40% w/v).

-

Heat the mixture to 90-95 °C for several hours (e.g., 20 hours), adding a second portion of formaldehyde after the first hour.[5]

-

Cool the reaction and pour it onto a mixture of ice and concentrated aqueous sodium hydroxide to neutralize the acid and liberate the free base.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry, and evaporate the solvent.

-

The crude sibutramine free base can be purified or converted directly to the hydrochloride salt by treatment with HCl in a solvent like isopropanol/ether.

-

Protocol 2: N-Demethylation to Metabolites M1 and M2

This section details the synthesis of metabolites M1 and M2 by demethylating sibutramine. Selective demethylation is key to achieving good yields.

5.1. Synthesis of Metabolite M1 (Desmethylsibutramine)

-

Rationale: The conversion of the tertiary amine (sibutramine) to a secondary amine (M1) can be achieved using various reagents. One common method involves the use of chloroformates, such as ethyl chloroformate, followed by hydrolysis. This proceeds via a carbamate intermediate.

-

Reagents & Equipment:

-

Sibutramine (1.0 eq)

-

Ethyl chloroformate (1.1 eq)

-

Anhydrous potassium carbonate

-

Anhydrous toluene

-

Potassium hydroxide

-

Diethylene glycol

-

Standard reflux and extraction glassware

-

-

Procedure (Illustrative):

-

Dissolve sibutramine in anhydrous toluene and add anhydrous potassium carbonate.

-

Heat the mixture to reflux and add ethyl chloroformate dropwise. Maintain reflux for 4-6 hours.

-

Cool the reaction, filter off the solids, and concentrate the filtrate to obtain the crude carbamate intermediate.

-

To a solution of potassium hydroxide in diethylene glycol, add the crude carbamate.

-

Heat the mixture to 150-160 °C for 18-24 hours to effect hydrolysis.

-

Cool the mixture, dilute with water, and extract the product (M1) with an organic solvent.

-

Wash, dry, and concentrate the organic extracts. Purify the crude M1 by chromatography or salt formation.

-

5.2. Synthesis of Metabolite M2 (Didesmethylsibutramine)

-

Rationale: M2, the primary amine, can be synthesized from M1 using a similar demethylation strategy or by a more vigorous demethylation of sibutramine itself. Alternatively, a de novo approach using the ketone from Step 4.1 followed by a Leuckart reaction (formamide and formic acid) is well-documented.[5]

-

Procedure (via Leuckart Reaction from Ketone):

-

Add the ketone intermediate (from Step 4.1) dropwise to formamide heated to 160 °C.[5]

-

Add formic acid and heat the mixture to 180 °C for 17-20 hours, allowing water to distill off.[5]

-

Cool the mixture, dilute with water, and hydrolyze the intermediate formamide by heating with hydrochloric acid.

-

Cool and basify the solution with aqueous sodium hydroxide.

-

Extract the primary amine (M2) with ether, wash, dry, and concentrate.

-

Purify the product by vacuum distillation or conversion to its hydrochloride salt.

-

Data Presentation and Characterization

The successful synthesis of sibutramine and its metabolites must be confirmed by analytical data. Yields should be calculated, and purity assessed by HPLC. Structural confirmation is typically achieved via mass spectrometry and NMR spectroscopy.

| Compound | Formula | Mol. Weight ( g/mol ) | Expected m/z [M+H]⁺ | Key ¹H NMR Signals (Illustrative) |

| Sibutramine | C₁₇H₂₆ClN | 279.85 | 280.3 | δ ~2.2 (s, 6H, -N(CH₃)₂) |

| Metabolite M1 | C₁₆H₂₄ClN | 265.82 | 266.3 | δ ~2.4 (s, 3H, -NHCH₃) |